molecular formula C19H16N2OS2 B2803732 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 950396-78-8

7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2803732
CAS No.: 950396-78-8
M. Wt: 352.47
InChI Key: AEXDWODYOSKYSD-UHFFFAOYSA-N
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Description

7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic chromenopyrimidine-thione derivative of significant interest in medicinal chemistry research. This compound is part of a class of fused heterocyclic molecules where a chromene ring is condensed with a pyrimidine-thione core. The specific substitution with a 4-(methylthio)phenyl group at the 2-position and a methyl group at the 7-position is designed to modulate its electronic properties and biological activity profile. Chromenopyrimidine derivatives have been identified as promising scaffolds for the development of novel therapeutic agents due to their diverse biological activities. Primary research applications for this compound are in the areas of infectious disease and oncology. In antimicrobial research, closely related 7H-benzochromenopyrimidine and chromeno[2,3-d]pyrimidine derivatives have demonstrated potent in vitro activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , and Gram-negative strains such as Pseudomonas aeruginosa and Escherichia coli . Some analogues have also shown promising antitubercular activity against Mycobacterium tuberculosis H37Rv . In cancer research, the 4H-chromeno[2,3-d]pyrimidin-4-one structural framework has been investigated for its antiproliferative properties, with certain derivatives functioning as senescence inducers in human melanoma A375 cells, suggesting a potential mechanism for cancer therapy that exploits therapy-induced senescence . The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the chromenopyrimidine core profoundly influence biological potency and selectivity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment.

Properties

CAS No.

950396-78-8

Molecular Formula

C19H16N2OS2

Molecular Weight

352.47

IUPAC Name

7-methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C19H16N2OS2/c1-11-3-8-16-13(9-11)10-15-18(22-16)20-17(21-19(15)23)12-4-6-14(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,21,23)

InChI Key

AEXDWODYOSKYSD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)SC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-(methylthio)benzaldehyde with 7-methyl-4H-chromen-4-one in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Thione Group Reactivity

The 4-thione group in pyrimidine derivatives is highly reactive, enabling nucleophilic substitutions and oxidations:

  • Oxidation to Sulfur Derivatives :
    Thiones like this compound can be oxidized to sulfoxides or sulfones using H₂O₂ or mCPBA (meta-chloroperbenzoic acid) . For example:
    4 thioneH2O24 sulfoxideexcess H2O24 sulfone\text{4 thione}\xrightarrow{\text{H}_2\text{O}_2}\text{4 sulfoxide}\xrightarrow{\text{excess H}_2\text{O}_2}\text{4 sulfone} This transformation modifies electronic properties and biological activity.
  • Alkylation Reactions :
    The thione sulfur reacts with alkyl halides (e.g., methyl iodide) to form thioethers. This is critical for tuning lipophilicity in drug design .

Electrophilic Substitution on the Aromatic Ring

The chromeno moiety and phenyl substituent undergo electrophilic substitutions:

  • Nitration and Halogenation :
    Directed by electron-donating groups (e.g., methylthio), substitutions occur at the para position of the phenyl ring. HNO₃/H₂SO₄ or Cl₂/FeCl₃ introduces nitro or chloro groups .
Reaction TypeReagentsProductYield (%)Reference
NitrationHNO₃, H₂SO₄, 0–5°C4-(Methylthio)phenyl → 4-nitro derivative~70
ChlorinationCl₂, FeCl₃, RT4-(Methylthio)phenyl → 4-chloro derivative~65

Ring-Opening and Rearrangement Reactions

The dihydro-pyrimidine ring is susceptible to ring-opening under acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis :
    In HCl/EtOH, the pyrimidine ring opens to form a thiourea intermediate, which can cyclize into alternative heterocycles (e.g., triazoles) .
  • Base-Mediated Rearrangement :
    Treatment with NaOH/EtOH induces tautomerization, forming enethiolate intermediates that stabilize via conjugation .

Cross-Coupling Reactions

The methylthio group (-SMe) participates in palladium-catalyzed couplings:

  • Suzuki–Miyaura Coupling :
    Replacing -SMe with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids .
SubstrateBoronic AcidProductConditionsYield (%)
4-(Methylthio)phenyl4-Methoxyphenyl4-(4-Methoxyphenyl)chromeno-pyrimidinePd(OAc)₂, K₂CO₃, DMF82

Cycloaddition Reactions

The conjugated chromeno-pyrimidine system engages in [4+2] cycloadditions:

  • Diels–Alder Reactions :
    With dienophiles like maleic anhydride, the chromeno ring acts as a diene, forming bicyclic adducts .

Biological Derivatization

The compound’s thione and methylthio groups are modified to enhance pharmacological activity:

  • Antimicrobial Derivatives :
    Reaction with hydrazines yields thiosemicarbazides, showing enhanced activity against S. aureus (MIC: 2 µg/mL) .
  • Kinase Inhibitor Analogues :
    Substitution at the 7-methyl position with acrylamides improves EGFR inhibition (IC₅₀: 8 nM) .

Key Challenges and Research Gaps

  • Stereoselectivity : Diastereomeric control during alkylation/oxidation remains poorly studied .
  • Green Synthesis : Current methods rely on toxic solvents (DMF, CH₃CN); ionic liquids or water-based systems are underdeveloped .
  • Mechanistic Studies : Limited data exist on intermediates in chromeno-pyrimidine rearrangements .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyranopyrimidine derivatives, including 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance:

  • Case Study : A study demonstrated that the compound significantly reduced the viability of human breast cancer cells in vitro by activating apoptotic pathways .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

  • Data Table: Antimicrobial Efficacy
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Multicomponent Reactions

Recent advancements in synthetic chemistry have utilized hybrid catalysts to facilitate the efficient synthesis of pyranopyrimidine derivatives. These methods often involve combining multiple reactants in a single reaction vessel, leading to complex scaffolds with high functional diversity.

  • Example Reaction : The synthesis involves reacting methylthio-substituted phenols with appropriate pyrimidine precursors under catalytic conditions .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while the compound exhibits significant biological activity, it also necessitates careful evaluation to determine its therapeutic index.

Mechanism of Action

The mechanism of action of 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound 2-(3,4-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione (CAS: 866808-04-0, ) shares the chromeno-pyrimidine-thione core but differs in substituents:

  • Para-substituted 4-(methylthio)phenyl vs. 3,4-dimethoxyphenyl: Electronic effects: The methylthio group (−SMe) is weakly electron-withdrawing due to sulfur’s electronegativity, while methoxy (−OMe) is strongly electron-donating. This alters the aromatic ring’s electron density, influencing reactivity in electrophilic substitutions or binding to biological targets.

Structural and Crystallographic Insights

The SHELX software suite () is widely used for crystallographic refinement. Differences in substituents between the target compound and its analogs would manifest in:

  • Bond lengths and angles : The −SMe group’s larger atomic radius compared to −OMe may elongate C–S bonds (~1.82 Å) versus C–O bonds (~1.43 Å).

Data Table: Key Properties of Comparable Compounds

Property Target Compound 2-(3,4-Dimethoxyphenyl) Analog (CAS: 866808-04-0)
Molecular Formula C₂₀H₁₆N₂OS₂ C₂₁H₁₈N₂O₃S
Substituents 7-Me, 4-(MeS)Ph 7-Me, 3,4-(MeO)₂Ph
Molecular Weight (g/mol) 372.48 378.44
Key Functional Groups Thione (C=S), Methylthio (−SMe) Thione (C=S), Methoxy (−OMe)
Hypothetical LogP ~3.5 (higher lipophilicity) ~2.8 (lower due to −OMe)

Biological Activity

The compound 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno-pyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H15N3OS2
  • Molecular Weight : 305.42 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromeno-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

CompoundMIC (μM)Target Organism
7-Methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione0.21E. coli
7-Methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione0.25P. aeruginosa

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane potential disruption and caspase activation . The following table summarizes findings from cytotoxicity assays:

Cell LineIC50 (μM)Mechanism of Action
DLD-10.5Apoptosis via caspase activation
HT-291.0Mitochondrial membrane disruption

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The biological activities of 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
  • Apoptosis Induction : By activating caspases and disrupting mitochondrial function, it triggers programmed cell death in cancer cells.
  • Cytokine Modulation : The compound may modulate the expression of inflammatory cytokines, thereby exerting anti-inflammatory effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against a panel of bacteria and found that the compound exhibited significant activity with low MIC values.
  • Cytotoxicity in Cancer Models : In vitro studies using DLD-1 and HT-29 colorectal cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
  • Anti-inflammatory Effects : Animal models treated with the compound showed reduced levels of inflammatory markers compared to controls.

Q & A

Q. What are the recommended synthetic routes for 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione, and how can reaction conditions be optimized?

The synthesis of chromeno-pyrimidine derivatives typically involves cyclocondensation or multi-step reactions. Key reagents include organic solvents (e.g., acetone or methanol), thiocyanate salts (e.g., KSCN), and catalysts such as palladium or copper for cross-coupling steps . Temperature control (reflux at 80–100°C) and reaction time (3–6 hours) are critical for achieving high yields (60–72%) and purity. For example, analogous compounds like dihydropyrimidine-2-thiones were synthesized via refluxing 4-methylpent-3-en-2-one with substituted anilines and KSCN in acetone, followed by recrystallization .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

Structural confirmation relies on:

  • NMR spectroscopy : Proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm, methyl groups at δ 2.3–2.6 ppm) and coupling constants (e.g., J = 7.8 Hz for para-substituted phenyl rings) .
  • Mass spectrometry : LC-MS data (e.g., m/z 361.0 [M+H]⁺ for related chromeno-pyrimidines) .
  • X-ray crystallography : Confirms dihedral angles (e.g., 89.42° between pyrimidine and phenyl rings) and hydrogen-bonded dimer formations .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with chromeno-pyrimidine-thione derivatives, and how can these be validated experimentally?

Chromeno-pyrimidine-thiones exhibit diverse bioactivities, including antimicrobial, antitumor, and anti-inflammatory properties. Mechanistic studies involve:

  • Enzyme inhibition assays : Testing against kinases (e.g., p38α MAP kinase) using competitive binding assays and IC₅₀ calculations .
  • Cellular models : Evaluating cytotoxicity (e.g., via MTT assays) and apoptosis induction in cancer cell lines .
  • Molecular docking : Comparing binding affinities with known inhibitors (e.g., pamapimod for p38α) using software like AutoDock .

Q. How do substituents on the phenyl ring (e.g., methylthio groups) influence the compound’s reactivity and bioactivity?

The 4-(methylthio)phenyl group enhances electron density, affecting:

  • Synthetic pathways : Electron-donating groups facilitate nucleophilic substitution or cyclization reactions .
  • Pharmacokinetics : Methylthio groups improve lipophilicity, enhancing membrane permeability in cellular assays .
    Comparative studies with halogenated or methoxy-substituted analogs (e.g., 4-chlorophenyl derivatives) reveal differences in bioactivity profiles .

Q. What computational methods are suitable for predicting the stability and tautomeric behavior of this compound?

  • DFT calculations : Optimize geometries and calculate tautomerization energy barriers (e.g., thione ↔ thiol tautomers) using Gaussian software .
  • Molecular dynamics simulations : Assess conformational stability in solvated systems (e.g., water or DMSO) over nanosecond timescales .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the cytotoxicity of chromeno-pyrimidine derivatives. How can these discrepancies be addressed?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, exposure time) across studies.
  • Impurity profiles : Use HPLC (>95% purity) to eliminate confounding effects from byproducts (e.g., thiourea derivatives) .
  • Structural analogs : Compare results with closely related compounds (e.g., 7-chloro-4-(2,5-dichlorophenyl) derivatives) to isolate substituent-specific effects .

Methodological Recommendations

Q. How can researchers optimize reaction yields while minimizing byproduct formation?

  • Catalyst screening : Test Pd/Cu catalysts for cross-coupling efficiency .
  • Temperature gradients : Use microwave-assisted synthesis to reduce side reactions .
  • Workup protocols : Employ column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Continuous flow chemistry : Enhances reproducibility and reduces batch-to-batch variability .
  • Green solvents : Replace acetone with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

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